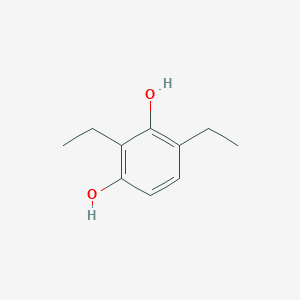

2,4-Diethyl-1,3-benzenediol

Description

Contextualizing 2,4-Diethyl-1,3-benzenediol within the Substituted Benzenediol Family

Structural Classification and Isomeric Relationships of Dihydroxybenzenes

Dihydroxybenzenes, also known as benzenediols, are organic compounds featuring a benzene (B151609) ring with two hydroxyl (-OH) groups attached. ontosight.ai These aromatic compounds are classified as phenols. wikipedia.org The positioning of these hydroxyl groups gives rise to three structural isomers: 1,2-dihydroxybenzene (catechol), 1,3-dihydroxybenzene (resorcinol), and 1,4-dihydroxybenzene (hydroquinone). wikipedia.org this compound is a derivative of resorcinol (B1680541), with ethyl groups substituted at the second and fourth positions of the benzene ring. evitachem.com

All three benzenediol isomers are colorless to white granular solids at room temperature and pressure. wikipedia.org However, they may darken upon exposure to oxygen. wikipedia.org The hydroxyl groups on the aromatic ring of benzenediols are weakly acidic. wikipedia.org

Interactive Data Table: Isomers of Dihydroxybenzene

| Common Name | IUPAC Name | Structure |

| Catechol | 1,2-Benzenediol | A benzene ring with two hydroxyl groups at adjacent positions. |

| Resorcinol | 1,3-Benzenediol | A benzene ring with two hydroxyl groups separated by one carbon atom. |

| Hydroquinone | 1,4-Benzenediol | A benzene ring with two hydroxyl groups at opposite positions. |

Significance of Alkyl Substitution Patterns in Phenolic Chemical Reactivity

The introduction of alkyl groups onto a phenolic ring significantly influences the compound's chemical reactivity. Alkyl groups are generally electron-donating, which can increase the electron density of the aromatic ring and affect the acidity of the hydroxyl groups. researchgate.net This substitution can also introduce steric hindrance, which may direct or obstruct certain reactions. cmu.eduexlibrisgroup.com

In the case of this compound, the two ethyl groups at the 2 and 4 positions enhance the electron-donating effect, potentially increasing the nucleophilicity of the ring and the stability of any resulting phenoxyl radicals. nih.gov This heightened reactivity is a key area of interest in its academic investigation. The substitution pattern is crucial; for instance, ortho-substitution with an electron-donating alkyl group can increase the stability of the aryloxy radical, thereby enhancing its antioxidant potential. nih.gov

Historical and Contemporary Significance of Resorcinol Derivatives in Organic Chemistry Research

Resorcinol (1,3-benzenediol) and its derivatives have long been pivotal in organic chemistry. wikipedia.org Historically, resorcinol was vital in the synthesis of dyes and as a key component in early resins. britannica.com Its reaction with formaldehyde (B43269) produces resins that have been used as adhesives, particularly in the rubber and wood industries. wikipedia.orgbritannica.com

In contemporary research, resorcinol derivatives are explored for a wide range of applications. They serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. ontosight.aigoogle.com Their ability to act as UV absorbers has led to their use in resins and cosmetics. wikipedia.orgontosight.ai Furthermore, the unique reactivity of the resorcinol structure continues to be exploited in the development of novel materials, such as resorcinarene-based supramolecular structures and advanced polymers. wikipedia.orgresearchgate.net Some resorcinol derivatives have also been investigated for their potential therapeutic effects, including antimicrobial and anticancer activities. ontosight.ai

Scope and Objectives for In-Depth Academic Investigation of this compound

The academic investigation of this compound is driven by the need to understand how its specific substitution pattern influences its properties and potential applications. Key research objectives include:

Synthesis and Characterization: Developing efficient and sustainable synthetic routes to this compound and fully characterizing its spectroscopic and physicochemical properties. The synthesis typically starts with a precursor like resorcinol, followed by ethylation. evitachem.com

Reactivity Studies: Investigating the compound's reactivity in various organic reactions, such as electrophilic aromatic substitution, oxidation, and polymerization. Understanding its reaction kinetics and mechanisms is a primary focus. researchgate.netcmu.eduexlibrisgroup.com

Polymer Chemistry: Exploring its potential as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties, such as enhanced thermal stability or specific electronic characteristics.

Supramolecular Chemistry: Studying its ability to form host-guest complexes and self-assembled structures, driven by non-covalent interactions like hydrogen bonding. scielo.brresearchgate.net

Material Science: Evaluating its use as a precursor for advanced materials, including specialty resins, coatings, and functional organic materials.

Data Table: Chemical and Physical Properties of Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Resorcinol | C6H6O2 | 110.111 | 110 | 277 |

| 4-Ethylresorcinol | C8H10O2 | 138.16 | 95-98 | 293.5 |

| 2,4-Dimethyl-1,3-benzenediol | C8H10O2 | 138.16 | 119-121 | - |

Properties

CAS No. |

52959-33-8 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2,4-diethylbenzene-1,3-diol |

InChI |

InChI=1S/C10H14O2/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6,11-12H,3-4H2,1-2H3 |

InChI Key |

BGRKRQSDUDWDQB-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=C(C=C1)O)CC)O |

Canonical SMILES |

CCC1=C(C(=C(C=C1)O)CC)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,4 Diethyl 1,3 Benzenediol

Established Synthetic Routes to Diethyl-Substituted Resorcinol (B1680541) Derivatives

The synthesis of alkyl-substituted resorcinols, a class of compounds to which 2,4-diethyl-1,3-benzenediol belongs, can be approached through several established methodologies. These routes primarily involve either the direct introduction of substituents onto a pre-existing benzenediol ring or the construction of the substituted aromatic ring from non-aromatic precursors.

Direct functionalization of the 1,3-benzenediol (resorcinol) core is a common strategy for preparing alkylated derivatives. The hydroxyl groups of the resorcinol ring are strongly activating and direct electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Position 4 is particularly reactive due to activation from both hydroxyl groups.

The Mannich reaction, for instance, is a well-known method for introducing aminomethyl groups onto phenolic rings, which proceeds at the available nuclear positions. ptfarm.pl Another classical approach is the Friedel-Crafts alkylation, where an alkyl halide or alkene is reacted with the aromatic compound in the presence of a Lewis acid catalyst. However, this method often suffers from challenges such as polyalkylation and poor regioselectivity, making it difficult to selectively synthesize the 2,4-diethyl isomer.

A more controlled approach involves the acylation of resorcinol followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to yield the alkyl-substituted product. This two-step process can offer better control over the position of the substituent compared to direct alkylation.

An alternative and often more regiocontrolled strategy for synthesizing polysubstituted phenols involves the construction of the aromatic ring from acyclic precursors through cyclization and subsequent aromatization. nih.govacs.org These methods are valuable as they can provide access to substitution patterns that are not easily achievable through direct aromatic substitution. nih.gov

One such powerful technique is the Diels-Alder reaction, often used in a cascade sequence. oregonstate.eduresearchgate.net This approach can involve the reaction of a substituted diene, like a pyrone, with a dienophile (often an alkyne) in a Diels-Alder/retro-Diels-Alder sequence to generate a substituted phenyl ether. oregonstate.edu By carefully choosing the substituents on the diene and dienophile, a high degree of regiochemical control can be achieved. oregonstate.eduresearchgate.net

Another significant method is the base-catalyzed cycloaromatization of propargylic ethers. nih.govnih.gov This protocol has been shown to produce highly substituted phenol (B47542) derivatives in high yields under simple, air- and moisture-insensitive conditions. nih.govacs.orgnih.gov The mechanism is believed to proceed through an electrocyclization of an allenyl diene intermediate, followed by proton transfer to yield the aromatic phenol. nih.govnih.gov Silver(I)-catalyzed intramolecular annulation of alkyne-tethered cyclohexadienones represents another pathway to access meta-substituted phenols. acs.org

Table 1: Overview of General Synthetic Routes for Substituted Phenols

| Synthetic Route | General Description | Key Advantages | Potential Challenges |

|---|---|---|---|

| Direct Electrophilic Alkylation | Introduction of alkyl groups onto the resorcinol ring using an alkylating agent and a catalyst. | Straightforward, one-step process. | Poor regioselectivity, risk of polyalkylation and rearrangement. |

| Acylation-Reduction | Friedel-Crafts acylation of the resorcinol ring followed by reduction of the ketone to an alkyl group. | Good regiocontrol due to deactivation of the ring by the acyl group. | Multi-step process, requires harsh reducing conditions. |

| Diels-Alder Cascade | [4+2] cycloaddition of a diene and a dienophile followed by a retro-Diels-Alder reaction to form the aromatic ring. oregonstate.edu | Excellent regiochemical control based on precursor design. oregonstate.eduresearchgate.net | Requires synthesis of often complex acyclic precursors. |

| Cycloaromatization of Propargylic Ethers | Base-catalyzed cyclization of specifically designed propargylic ethers to form the phenol ring. nih.govnih.gov | High yields, operational simplicity, tolerance of wet solvents. nih.gov | Precursor synthesis may be required. |

| Ipso-Hydroxylation of Arylboronic Acids | Conversion of an arylboronic acid to a phenol using an oxidant like hydrogen peroxide. nih.govrsc.org | High efficiency, mild conditions, excellent functional group tolerance. nih.gov | Requires pre-functionalization to form the boronic acid. |

Targeted Synthesis Strategies for this compound

The targeted synthesis of this compound requires a strategy that can precisely control the installation of two ethyl groups at the C2 and C4 positions of the resorcinol core, avoiding the formation of other isomers like 4,6-diethyl-1,3-benzenediol.

For a direct functionalization approach, a potential route could start with resorcinol (1,3-benzenediol). A Friedel-Crafts acylation using acetyl chloride could introduce an acetyl group at the highly reactive C4 position. A second acylation might then be directed to the C2 position. Subsequent reduction of the diacetylresorcinol would yield 2,4-diethylresorcinol. Optimization of reaction conditions, such as solvent, temperature, and catalyst choice, would be critical to maximize the yield of the desired isomer. nih.govnih.gov

Alternatively, a cycloaromatization strategy would involve designing acyclic precursors that would specifically lead to the 2,4-diethyl substitution pattern. For example, a reaction following a Diels-Alder/retro-Diels-Alder pathway could utilize a 3-hydroxypyrone derivative and a specifically substituted nitroalkene, which acts as a masked alkyne, to achieve complete regiochemical control. oregonstate.eduresearchgate.net

The optimization of reaction conditions is a universal requirement for improving synthetic efficiency and greenness. nih.gov This involves systematically varying parameters like reactant concentrations, temperature, and catalysts to maximize conversion and yield. nih.govnih.gov For instance, in a one-pot cyclization and aromatization process, yields can vary significantly based on the specific acyclic ketone precursor used. yorku.ca

Table 2: Potential Precursors for a Regiocontrolled Cyclization Synthesis

| Cyclization Strategy | Hypothetical Precursor 1 | Hypothetical Precursor 2 | Rationale for Regiocontrol |

| Diels-Alder/Retro-Diels-Alder | 5-Ethyl-3-hydroxypyrone | 1-Nitro-1-butene | The substituents on the pyrone and nitroalkene precursors dictate the final substitution pattern on the aromatic ring. oregonstate.eduresearchgate.net |

| Propargylic Ether Cycloaromatization | An ether with a propargyl group and a diene system containing strategically placed ethyl groups. | (Base catalyst, e.g., Triton B) | The structure of the acyclic propargylic ether determines the position of substituents after electrocyclization and aromatization. nih.gov |

Regioselectivity is the paramount challenge in the synthesis of unsymmetrically substituted benzenediols. In direct functionalization, the inherent directing effects of the two hydroxyl groups on resorcinol favor substitution at C4 and C6 (para and ortho to one OH, and ortho to the other). The C2 position, being ortho to both hydroxyls, is also highly activated but can be sterically hindered. Achieving selective 2,4-disubstitution requires overcoming the natural preference for 4,6-disubstitution. This may be achieved by using blocking groups or by carefully tuning electronic and steric factors through catalyst and reagent selection. nih.gov

In cycloaddition and aromatization strategies, regioselectivity is fundamentally controlled by the design of the acyclic precursors. oregonstate.eduresearchgate.net For example, in the synthesis of substituted oxazoles via [3+2]-cycloaddition, high regioselectivity is achieved with unsymmetrical internal alkynes under gold catalysis. rsc.org Similarly, copper(II)-catalyzed cascade annulations have been developed for the one-pot synthesis of 2,4-disubstituted quinolines with exclusive regioselectivity. rsc.org These principles of catalyst and substrate control can be applied to the synthesis of specific benzenediol isomers. Stereoselectivity is generally not a factor in the synthesis of the final aromatic product, this compound, as the ring is planar and the ethyl substituents are achiral.

Advanced Synthetic Techniques Applicable to Substituted Phenols

Modern organic synthesis offers several advanced techniques that could be applied to the preparation of this compound.

One highly effective method for synthesizing phenols is the ipso-hydroxylation of arylboronic acids. nih.govrsc.org This approach involves the oxidation of a C-B bond to a C-O bond, typically using an oxidant such as aqueous hydrogen peroxide. nih.gov A potential route to this compound could therefore involve the synthesis of 2,4-diethyl-1,3-dimethoxybenzene, followed by ortho-metalation and borylation, and finally demethylation and ipso-hydroxylation. This method is noted for its mild conditions and high efficiency. nih.govrsc.org

Transition-metal-catalyzed C-H functionalization is another powerful tool that allows for the direct conversion of C-H bonds into C-C or C-O bonds, bypassing the need for pre-functionalized starting materials. organic-chemistry.org Rhodium-catalyzed insertions, for example, have been used for the C-H functionalization of benzyl (B1604629) silyl (B83357) ethers. organic-chemistry.org Applying this logic, a directed C-H ethylation of a resorcinol derivative could offer a highly atom-economical route to the target molecule.

Other advanced methods include photoredox catalysis, which uses light to enable novel bond formations under mild conditions, and microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. researchgate.net

Catalytic Methods in Benzenediol Synthesis

The industrial production of benzenediols, particularly the 1,3-isomer (resorcinol), has evolved significantly, with catalytic methods enhancing efficiency and selectivity. wikipedia.org A prominent route for resorcinol production starts from benzene (B151609), which is dialkylated with propylene (B89431) to yield 1,3-diisopropylbenzene. Subsequent oxidation and a Hock rearrangement of this intermediate produce resorcinol and acetone. wikipedia.org

Another key catalytic approach involves the direct hydroxylation of phenols. Titanium-silicon molecular sieves, such as HTS, have demonstrated effectiveness as catalysts for the selective oxidation of phenol using hydrogen peroxide as the oxidant. google.com This method offers advantages like high selectivity, the ability to avoid deep oxidation of the benzenediol product, and the potential for catalyst reuse. google.com The reaction is typically carried out in an inert solvent at temperatures between 60-78°C. google.com

More recent innovations include a two-step process that begins with the catalytic oxidation of diisopropylbenzene in the presence of a base and an initiator to form di-(2-hydroxyisopropyl)benzene. This intermediate is then subjected to an oxidative acidolysis reaction with an acid catalyst and hydrogen peroxide to yield the corresponding benzenediol and acetone. google.com These catalytic strategies represent the core chemical principles that would underpin the targeted synthesis of an alkyl-substituted benzenediol like the 2,4-diethyl variant.

| Method | Starting Material | Catalyst/Reagents | Key Products | Reference |

| Hock Rearrangement | 1,3-Diisopropylbenzene | Oxygen, Acid | Resorcinol, Acetone | wikipedia.org |

| Phenol Hydroxylation | Phenol | Ti-Si Molecular Sieve, H₂O₂ | Benzenediol (Catechol, Hydroquinone) | google.com |

| Two-Step Oxidation/Acidolysis | Diisopropylbenzene | 1. Base, Initiator, O₂ 2. Acid Catalyst, H₂O₂ | Benzenediol, Acetone | google.com |

Emerging Green Chemistry Approaches for Phenolic Compound Production

The field of chemical synthesis is increasingly influenced by the principles of green chemistry, which aim to reduce environmental impact by using sustainable materials and processes. bohrium.com In the context of producing phenolic compounds, a major focus is the replacement of hazardous reagents with more benign alternatives. The use of hydrogen peroxide as an oxidant in catalytic hydroxylation is a prime example, as its only byproduct is water. google.comgoogle.com

While direct green synthesis routes for this compound are not detailed in existing literature, the broader trends in phenolic compound production are relevant. These include the development of highly efficient and recyclable catalysts to minimize waste and energy consumption. researchgate.net

Furthermore, significant research in green chemistry focuses on the extraction of valuable phenolic compounds from natural sources, such as agro-food waste. nih.govmdpi.com Methodologies like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are gaining prominence. nih.govresearchgate.net These techniques are often paired with green solvents, such as water, ethanol, or novel systems like deep eutectic solvents (DES), to create efficient and environmentally friendly extraction processes. nih.gov These approaches highlight the chemical community's commitment to sustainability, a principle that will undoubtedly shape future synthetic routes for specialty chemicals.

Derivatization Strategies for this compound Analogues

The chemical reactivity of this compound is characterized by two primary sites for functionalization: the nucleophilic hydroxyl groups and the electron-rich aromatic ring. This dual reactivity allows for the synthesis of a wide array of analogues through various derivatization strategies.

Hydroxyl Group Functionalization (e.g., Etherification, Esterification)

The two hydroxyl groups on the benzenediol ring are weakly acidic and can act as nucleophiles, making them amenable to common functionalization reactions such as etherification and esterification. wikipedia.orgevitachem.com

Etherification: This process typically involves deprotonating the hydroxyl group with a base to form a more potent phenoxide nucleophile, which then reacts with an alkyl halide (e.g., Williamson ether synthesis) to form an ether. By using one or two equivalents of the alkylating agent, it is possible to achieve mono- or di-ethers.

Esterification: Phenolic esters can be readily formed by reacting this compound with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

These reactions allow for the modification of the compound's polarity and steric properties. More specialized conversions, such as the transformation of hydroxyl groups into thioesters, have also been developed for phenolic compounds, showcasing the versatility of these functional groups. ffame.org

| Reaction Type | Reagents | Functional Group Formed |

| Etherification | Alkyl Halide, Base | Ether (-OR) |

| Esterification | Acyl Chloride or Anhydride, Base | Ester (-O(C=O)R) |

Aromatic Ring Functionalization (e.g., Electrophilic Aromatic Substitution, Mannich Reaction)

The benzene ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating and ortho-, para-directing effects of the two hydroxyl groups and the activating nature of the two ethyl groups.

Electrophilic Aromatic Substitution (EAS): This class of reactions is fundamental to functionalizing aromatic rings. oxfordsciencetrove.comfiveable.me For this compound, the positions are activated as follows:

Position 6: This site is ortho to the hydroxyl group at position 1 and para to the hydroxyl group at position 3, making it exceptionally nucleophilic and the most likely site for substitution.

Position 5: This site is ortho to the hydroxyl group at position 3 and meta to the hydroxyl at position 1. It is also highly activated.

Common EAS reactions include nitration (using nitric and sulfuric acids), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation (using an acyl chloride and a Lewis acid). youtube.com These reactions provide pathways to introduce nitro, halo, and acyl moieties, respectively, onto the aromatic ring. mnstate.edu

Mannich Reaction: The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons. wikipedia.org In the case of highly activated phenols like resorcinol derivatives, the reaction proceeds via electrophilic substitution on the aromatic ring. ptfarm.plsioc-journal.cn It involves the condensation of the phenol with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine. adichemistry.com For this compound, the Mannich reaction would be expected to introduce a substituted aminomethyl group, -(CH₂)NR₂, at the highly reactive 6-position, yielding a "Mannich base." ptfarm.plyoutube.com

Introduction of Diverse Chemical Moieties

The functionalization strategies described above open the door to introducing a vast array of chemical groups, making this compound a versatile building block.

The primary products of derivatization can serve as intermediates for further transformations. For example:

A nitro group introduced via EAS can be readily reduced to an amino group using agents like Sn/HCl or catalytic hydrogenation. mnstate.edugoogle.com This creates a new site for a host of other reactions, such as diazotization or amide bond formation.

An acyl group introduced via a Friedel-Crafts reaction provides a carbonyl handle for further modifications, including reduction to an alkyl group or conversion to other functional groups.

A Mannich base can be a precursor for other structures. For instance, methylation of the amine followed by elimination can introduce a methylene (B1212753) group onto the ring. youtube.com

Through the sequential application of these derivatization reactions, the this compound scaffold can be decorated with a wide range of functional moieties, enabling the synthesis of complex molecules with tailored properties. rsc.orgrsc.org

Mechanistic Organic Chemistry of 2,4 Diethyl 1,3 Benzenediol Transformations

Electron Transfer Mechanisms in Reactions Involving Phenolic Hydroxyls

The phenolic hydroxyl groups are central to the reactivity of 2,4-diethyl-1,3-benzenediol. Reactions often initiate at these sites, proceeding through various electron transfer mechanisms. The specific pathway is highly dependent on the reaction conditions, such as pH and the nature of the reacting species.

In many oxidation reactions, the initial step involves the transfer of an electron from the phenolic oxygen. For instance, in the presence of a suitable oxidizing agent, a phenoxyl radical can be formed. The stability of this radical is a key factor in determining the subsequent reaction course. The electron-donating nature of the hydroxyl and ethyl groups on the ring can influence the ease of this electron transfer.

The pH of the reaction medium plays a critical role in the electron transfer mechanism. acs.org At higher pH values, the phenolic hydroxyl groups can deprotonate to form phenoxide anions. acs.org These anions are more electron-rich and thus more susceptible to oxidation via electron transfer. acs.org Conversely, under acidic conditions, protonation of the hydroxyl groups can occur, which would generally decrease the rate of electron transfer.

The mechanism of electron transfer can be further categorized. A direct, outer-sphere electron transfer can occur where an electron is transferred from the phenol (B47542) to an oxidant without the formation of a covalent bond. Alternatively, an inner-sphere mechanism may be operative, involving the formation of a transient complex between the phenol and the oxidant.

Furthermore, proton-coupled electron transfer (PCET) represents another important mechanistic pathway for phenolic compounds. acs.org In PCET, both an electron and a proton are transferred in a concerted or stepwise manner. This mechanism is particularly relevant in biological systems and can be influenced by the solvent and the presence of proton acceptors or donors. acs.org

Elucidation of Reaction Kinetics and Thermodynamics for Benzenediol Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the transformation of benzenediols. researchgate.net Kinetic analysis helps in determining the rate of a reaction and how it is influenced by factors such as reactant concentrations, temperature, and catalysts. acs.org Thermodynamic analysis, on the other hand, provides information about the feasibility of a reaction and the relative stability of reactants, intermediates, and products. cambridge.org

For benzenediol transformations, the position of the hydroxyl groups significantly affects the reaction kinetics. researchgate.net For instance, the relative reactivity of dihydroxybenzene isomers (catechol, resorcinol (B1680541), and hydroquinone) can vary depending on the specific reaction. researchgate.net In some cases, resorcinol has been observed to be more reactive than its isomers. researchgate.net

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) are crucial for understanding the energy changes that occur during a reaction. acs.org For example, a negative ΔG indicates a spontaneous reaction. The activation energy (Ea), a key kinetic parameter, represents the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the reaction rate. acs.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the kinetics and thermodynamics of benzenediol transformations. researchgate.netrsc.org These methods can be used to calculate the energies of reactants, transition states, and products, thereby providing a detailed picture of the reaction energy profile. mdpi.com

Specific Mechanistic Insights into Reactions of this compound

While general principles of benzenediol chemistry apply, the specific reactivity of this compound is modulated by its unique substitution pattern.

Proposed Reaction Intermediates and Transition State Characterization

The reactions of this compound can proceed through a variety of intermediates. In electrophilic aromatic substitution reactions, the initial attack of an electrophile on the electron-rich benzene (B151609) ring leads to the formation of a carbocation intermediate, often referred to as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating hydroxyl and ethyl groups.

In oxidation reactions, as mentioned earlier, phenoxyl radicals are key intermediates. nih.gov These radicals can then undergo further reactions, such as dimerization or polymerization. rsc.org The formation of quinone-methide intermediates has also been proposed in certain base-catalyzed reactions of resorcinols. mdpi.com

The characterization of transition states is crucial for understanding the reaction mechanism at a molecular level. uou.ac.in Transition states represent the highest energy point along the reaction coordinate and their structure provides insights into the bond-breaking and bond-forming processes that occur during the reaction. Computational chemistry plays a vital role in characterizing these fleeting species. mdpi.com

Table 1: Potential Reaction Intermediates in this compound Transformations

| Intermediate Type | Description |

| Arenium Ion (Sigma Complex) | A carbocation formed by the attack of an electrophile on the aromatic ring. |

| Phenoxyl Radical | A radical species formed by the one-electron oxidation of a phenolic hydroxyl group. |

| Quinone-methide | A reactive intermediate that can be formed in base-catalyzed reactions of resorcinols. |

| Carbanion | An anion in which carbon has an unshared pair of electrons and bears a negative charge, potentially formed under strongly basic conditions. |

Influence of Diethyl Substituents on Reaction Pathways

The two ethyl groups at the 2- and 4-positions of the benzenediol ring have a significant impact on the reaction pathways. These alkyl groups are electron-donating through an inductive effect, which increases the electron density of the aromatic ring. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack.

The position of the ethyl groups also directs the regioselectivity of reactions. In electrophilic aromatic substitution, incoming electrophiles are preferentially directed to the positions activated by both the hydroxyl and ethyl groups.

Furthermore, the ethyl groups can exert a steric influence on the reaction. researchgate.net They can hinder the approach of bulky reagents to the adjacent positions on the ring, thereby favoring reactions at less sterically crowded sites. This steric hindrance can also affect the stability of intermediates and transition states, potentially altering the course of a reaction. mdpi.com

The presence of alkyl substituents can also influence the properties of the resulting products. For example, in polymerization reactions, the ethyl groups can affect the solubility and thermal properties of the resulting polymer.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Diethyl 1,3 Benzenediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual protons and carbons. For 2,4-diethyl-1,3-benzenediol, a suite of NMR experiments was instrumental in piecing together its molecular puzzle.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns of Diethyl and Hydroxyl Protons

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The aromatic region of the spectrum is characterized by two distinct signals, corresponding to the protons on the benzene (B151609) ring. The proton at the C5 position, situated between the two ethyl groups, and the proton at the C6 position, adjacent to a hydroxyl group, exhibit unique chemical shifts due to their differing electronic surroundings.

The two ethyl groups give rise to characteristic quartet and triplet signals. The methylene (B1212753) protons (-CH₂-) of the ethyl groups, being adjacent to the aromatic ring, are deshielded and appear as quartets due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl groups appear as triplets, a result of their coupling with the adjacent methylene protons.

The hydroxyl protons (-OH) typically appear as broad singlets, and their chemical shift can be influenced by factors such as solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C5-H) | Varies | Doublet |

| Aromatic H (C6-H) | Varies | Doublet |

| Methylene (-CH₂-) | ~2.6 | Quartet |

| Methyl (-CH₃) | ~1.2 | Triplet |

| Hydroxyl (-OH) | Varies | Broad Singlet |

Note: Precise chemical shifts can vary depending on the solvent and instrument frequency.

Carbon (¹³C) NMR Analysis: Identification of Aromatic and Aliphatic Carbon Environments

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature. For this compound, the spectrum reveals the presence of all ten carbon atoms in their distinct environments.

The aromatic region shows six signals corresponding to the benzene ring carbons. The carbons bearing the hydroxyl groups (C1 and C3) and the ethyl groups (C2 and C4) are significantly deshielded. The remaining two aromatic carbons (C5 and C6) also display characteristic chemical shifts.

The aliphatic region contains two signals for the ethyl groups: one for the methylene carbons (-CH₂-) and another for the methyl carbons (-CH₃).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (C-OH) | ~150-155 |

| C2 (C-Et) | ~120-125 |

| C3 (C-OH) | ~150-155 |

| C4 (C-Et) | ~125-130 |

| C5 | ~110-115 |

| C6 | ~100-105 |

| Methylene (-CH₂-) | ~20-25 |

| Methyl (-CH₃) | ~10-15 |

Note: Precise chemical shifts can vary depending on the solvent and instrument frequency.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To unequivocally establish the connectivity between protons and carbons, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the aromatic protons, and within each ethyl group, between the methylene and methyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. scielo.br It allows for the unambiguous assignment of protonated carbons by correlating the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. scielo.br It helps to piece together the entire molecular framework by showing connections between, for example, the ethyl group protons and the aromatic ring carbons, and between the aromatic protons and neighboring carbons.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Signatures of Phenolic Hydroxyls and Alkyl Groups

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. The broadness of this peak is indicative of hydrogen bonding between the hydroxyl groups.

The presence of the alkyl (ethyl) groups is confirmed by C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region. The aromatic nature of the compound is evidenced by C=C stretching vibrations within the benzene ring, which appear in the 1500-1600 cm⁻¹ region. Furthermore, C-O stretching vibrations for the phenolic groups are expected to be observed in the 1200-1300 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic, H-bonded) | 3200-3600 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-O Stretch (Phenolic) | 1200-1300 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of an ethyl group (a loss of 29 mass units) to form a stable benzylic cation. Further fragmentation could involve the loss of a methyl group from the ethyl substituent or cleavage of the aromatic ring. The precise fragmentation pathways provide corroborating evidence for the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 166 | Molecular Ion |

| [M - CH₃]⁺ | 151 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | 137 | Loss of an ethyl radical |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by providing its exact mass. libretexts.org For this compound, with the chemical formula C₁₀H₁₄O₂, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared against the theoretical mass, and the mass error, typically expressed in parts per million (ppm), is calculated to confirm the elemental formula. warwick.ac.uk

The process involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with a high-resolution mass analyzer. This capability allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org

**Table 1: Theoretical Mass Calculation for this compound (C₁₀H₁₄O₂) **

| Element | Quantity | Monoisotopic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 14 | 1.007825 | 14.10955 |

| Oxygen (O) | 2 | 15.994915 | 31.98983 |

| Total | 166.09938 |

This table presents the theoretical monoisotopic mass calculated from the sum of the exact masses of the constituent isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for understanding the molecule's conformation, as well as the intermolecular interactions that dictate its crystal packing.

In the crystalline state, the conformation of this compound is fixed. X-ray diffraction analysis can precisely determine the torsion angles between the ethyl groups and the benzene ring. iucr.org This provides insight into the preferred spatial orientation of the substituents in the solid state, which may be influenced by steric hindrance and the optimization of intermolecular interactions within the crystal lattice. researchgate.net The planarity of the benzene ring and the orientation of the hydroxyl and ethyl groups are key conformational parameters determined through crystallographic studies. mdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and any potential impurities.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov In the analysis of this compound, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions. researchgate.net

Following separation, the mass spectrometer provides a mass spectrum, which is a fingerprint of the molecule, showing the molecular ion peak and various fragment ions. The fragmentation pattern is crucial for structural confirmation. libretexts.org For substituted benzenes, characteristic fragmentation patterns can be observed, aiding in their identification. escholarship.org

Table 2: Illustrative GC-MS Data for Aromatic Compounds

| Compound | Retention Time (min) | Key m/z Fragments |

| Benzene, 1-ethyl-3-methyl- | 7.64 | 105, 91 |

| Mesitylene | 7.74 | 120, 105 |

This table provides an example of GC-MS data for related aromatic compounds, highlighting the use of retention time and mass fragments for identification. mdpi.com Note: Data for this compound would be specific to the analytical conditions used.

For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. epa.govnih.gov In this technique, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. lcms.cz Reversed-phase chromatography is commonly employed for phenolic compounds like this compound. auburn.edu

The use of electrospray ionization (ESI) allows for the gentle ionization of the molecule, often preserving the molecular ion and enabling its detection. nih.gov LC-MS is highly sensitive and can be used for both qualitative and quantitative analysis of this compound in various matrices. dtu.dk Untargeted metabolomic analysis using high-resolution mass spectrometry coupled with liquid chromatography has been used to identify phenolic compounds, including 4-ethyl-1,3-benzenediol, in complex samples. mdpi.com

Computational Chemistry and Theoretical Investigations of 2,4 Diethyl 1,3 Benzenediol

Reaction Mechanism Elucidation through Advanced Computational Approaches

Detailed computational studies are instrumental in mapping out the intricate pathways of chemical reactions. Methodologies such as Density Functional Theory (DFT) and other high-level ab initio calculations are routinely employed to explore potential energy surfaces, identify reactants, products, and intermediate structures, and, crucially, to locate the transition states that connect them.

The localization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations trace the path downhill from the transition state on the potential energy surface, confirming that the located transition state indeed connects the intended reactants and products.

Despite the established utility of these methods, a specific search of scientific databases and computational chemistry literature did not yield any studies that have performed transition state localization or IRC analysis for reactions involving 2,4-Diethyl-1,3-benzenediol. Consequently, there are no available data tables detailing the geometric parameters or vibrational frequencies of transition states for this compound's reactions.

The energy difference between the reactants and the transition state defines the activation energy barrier of a reaction. This barrier is a critical parameter, as it directly influences the reaction rate. Computational methods allow for the precise calculation of these energy barriers. Subsequently, using theories such as Transition State Theory (TST) and the Eyring equation, these energy barriers can be used to calculate theoretical reaction rate constants.

A comprehensive search for computational studies on this compound did not uncover any published data on the calculated energy barriers or reaction rate constants for its potential reactions. Therefore, no data tables of activation energies or rate constants for this compound can be presented.

Supramolecular Chemistry and Molecular Recognition Involving 2,4 Diethyl 1,3 Benzenediol

Characterization of Hydrogen Bonding Networks in Self-Assembled Systems

Hydrogen bonding is the principal force directing the assembly of systems containing 2,4-diethyl-1,3-benzenediol. The two hydroxyl groups on the benzene (B151609) ring can act as both hydrogen bond donors and acceptors, leading to the formation of robust and predictable structural motifs.

Dimerization and Oligomerization of Phenolic Units

Like other resorcinol (B1680541) derivatives, this compound is expected to form hydrogen-bonded dimers and larger oligomeric structures in solution and in the solid state. The fundamental interaction is the O-H···O hydrogen bond between the hydroxyl groups of two separate molecules. In concentrated solutions or the solid state, this can lead to the formation of extended, self-assembled polymeric chains or networks. scielo.brgoogle.com While specific oligomerization studies on this compound are not extensively documented, the behavior of related alkyl resorcinols suggests a strong tendency for self-association. d-nb.info The concentration of the solution plays a critical role; at lower concentrations, discrete dimers may be favored, while at higher concentrations, broader signals in spectroscopy indicate the formation of larger, intermolecularly hydrogen-bonded structures. scielo.br

Interactive Table: Common Hydrogen-Bonding Patterns in Resorcinol Self-Assembly

| Motif | Description | Interacting Groups | Typical Spectroscopic Evidence |

| Dimer | Two resorcinol molecules linked by one or two hydrogen bonds. | O-H ··· O | Shift in O-H stretching frequency in IR spectroscopy. |

| Chain | Linear, polymeric assembly where each molecule donates and accepts a hydrogen bond. | O-H ··· O | Broadening of O-H stretching band in IR spectroscopy. |

| Rosette | Cyclic arrangement of multiple resorcinol units, often seen in calixarene-type macrocycles. | O-H ··· O | Distinct NMR shifts confirming a symmetric, closed structure. |

Interactions with Synthetic Host Molecules and Biological Receptors

The hydrogen-bonding capabilities of this compound make it an excellent guest molecule for various synthetic and biological receptors.

Research has shown that 1,3-benzenediols readily form complexes with host molecules containing hydrogen bond acceptor groups, such as amides and carbamates. scielo.brresearchgate.net The primary interaction involves the formation of strong O-H···O=C hydrogen bonds between the phenolic hydroxyl groups of the benzenediol and the carbonyl oxygen of the host. scielo.bracs.org Studies on the complexation of various substituted 1,3-benzenediols with diethyl N,N′-1,3-phenyldioxalamate "tweezers" confirm that hydrogen-bonded heterodimers and heterotetramers are readily formed. researchgate.net The initial conformation and steric factors of the benzenediol guest can strongly influence the final structure of the resulting complex. researchgate.net

In the context of biological receptors, this compound has been identified as a denaturing agent capable of breaking weak non-covalent bonds within keratin, such as hydrogen bonds and hydrophobic interactions. d-nb.info This demonstrates its ability to interact with and disrupt the structure of proteins. Furthermore, studies on enzymatic systems have revealed how resorcinol-type molecules are specifically recognized and activated within enzyme active sites through hydrogen bonding interactions with amino acid residues. elifesciences.orgresearchgate.net The interaction of related alkyl resorcinols, like 4-hexylresorcinol, with inorganic biological materials such as hydroxyapatite (B223615) has also been characterized, showing clear evidence of hydrogen bonding between the phenolic hydroxyls and the material surface. d-nb.info

Interactive Table: Examples of Molecular Recognition with Benzenediol Guests

| Host Molecule/System | Guest Molecule(s) | Key Interaction | Technique(s) Used | Reference |

| Diethyl phenylenebis(methylene)dicarbamates | Resorcinol, Orcinol | O-H···O=C | FTIR Spectroscopy, DFT | scielo.br |

| Diethyl N,N′-1,3-phenyldioxalamate | Resorcinol, 4-Hexyl-1,3-benzenediol | O-H···O=C | IR, X-ray Diffraction | researchgate.net |

| Agomelatine (B1665654) | Resorcinol | O-H···O, N-H···O | Single Crystal X-ray, FTIR | psu.edu |

| Hydroxyapatite | 4-Hexylresorcinol | O-H···O (surface) | FTIR, UV-Vis Spectroscopy | d-nb.info |

| Keratin | This compound | Hydrogen bonding, hydrophobic interactions | Not specified | d-nb.info |

Exploration of Non-Covalent Interactions beyond Hydrogen Bonding (e.g., π-π Stacking, Alkyl-Aryl Interactions)

π-π Stacking: The aromatic nature of the benzene ring allows for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. This interaction, though weaker than hydrogen bonding, contributes to the stabilization of crystal packing and the formation of ordered aggregates.

Hydrophobic Interactions: In aqueous environments, the nonpolar ethyl groups can drive association through the hydrophobic effect, minimizing their contact with water and promoting aggregation.

These secondary interactions are crucial for the fine-tuning of supramolecular structures, influencing the precise geometry and stability of the resulting assemblies.

Design and Characterization of Co-crystals and Solid-State Supramolecular Architectures

Co-crystallization is a powerful technique in crystal engineering used to create new solid forms with tailored physical properties. researchgate.net A co-crystal is a crystalline material composed of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. rsc.org Given its strong hydrogen-bonding capabilities, this compound is an excellent candidate for forming co-crystals with a variety of "co-formers."

The design of co-crystals relies on the concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions. For this compound, the most predictable synthon involves the phenolic hydroxyl groups forming hydrogen bonds with complementary functional groups on a co-former molecule. For instance, co-formers containing basic nitrogen atoms, such as pyridines or imidazoles, can act as strong hydrogen bond acceptors to form O-H···N synthons. rsc.org Similarly, co-formers with amide or carboxyl groups can form O-H···O=C synthons. psu.edu

While specific co-crystals of this compound are not widely reported, the principles are well-established. A successful example is the co-crystal of the drug agomelatine with resorcinol, where the resorcinol hydroxyl groups form O-H···O hydrogen bonds with the drug's methoxy (B1213986) group and N-H···O bonds with its amide group, creating a stable, cross-linked architecture. psu.edu The characterization of such co-crystals typically involves techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase, Differential Scanning Calorimetry (DSC) to determine the melting point, and spectroscopic methods (FTIR, Raman) to probe the intermolecular interactions. psu.eduresearchgate.net

Interactive Table: Potential Co-formers for this compound and Expected Synthons

| Co-former Functional Group | Example Co-former | Expected Supramolecular Synthon |

| Pyridine (B92270) | Isonicotinamide, 4,4'-Bipyridine | O-H···N(pyridine) |

| Carboxylic Acid | Benzoic Acid, Succinic Acid | O-H···O=C(acid) |

| Amide | Nicotinamide, Urea | O-H···O=C(amide) |

| Imidazole | Imidazole | O-H···N(imidazole) |

| Ketone | 1,3-Diacetylbenzene | C-H···O=C(ketone) |

Applications in Designed Supramolecular Systems and Materials Science

The ability of this compound to participate in predictable self-assembly and molecular recognition opens doors to its application in advanced materials. Although many applications are still in the exploratory phase, the fundamental principles of its supramolecular chemistry suggest several promising directions.

Crystal Engineering and Functional Solids: By selecting appropriate co-formers, it is possible to design co-crystals of this compound with specific physical properties, such as altered solubility or thermal stability, which is particularly relevant in the pharmaceutical industry. researchgate.net

Molecular Encapsulation and Transport: Resorcinol-based macrocycles, known as resorcinarenes, form capsule-like assemblies capable of encapsulating guest molecules. researchgate.net The functional groups of this compound could be incorporated into such frameworks to create host systems with tailored cavities for molecular transport or as nanoreactors. rsc.org

Biomaterials and Surface Modification: The demonstrated interaction of alkyl resorcinols with hydroxyapatite suggests potential applications in modifying the surfaces of biomaterials to improve biocompatibility or to load therapeutic agents. d-nb.info

Sensors and Responsive Materials: Supramolecular assemblies are often sensitive to their environment. Systems built from this compound could be designed to change their properties (e.g., fluorescence) upon binding a specific analyte, forming the basis for chemical sensors. cas.cn The formation of self-assembled 2-D sheets and other nanostructures from related building blocks points to applications in nanotechnology and stimuli-responsive systems. cas.cn

The continued exploration of the supramolecular chemistry of this compound and its derivatives is poised to contribute to the development of new functional materials with precisely controlled architectures and properties.

Role of 2,4 Diethyl 1,3 Benzenediol As a Synthetic Precursor and Building Block

Utilization in the Construction of Complex Organic Molecules

The reactivity of the 2,4-diethyl-1,3-benzenediol scaffold is leveraged in multi-step synthetic pathways to construct intricate molecular architectures.

The di-functional nature of this compound, with its two hydroxyl groups, allows it to be a key component in multi-step synthetic sequences. These pathways often involve a series of reactions to build complex molecular frameworks. hrpatelpharmacy.co.inlibretexts.org A general approach in multi-step synthesis is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com This method helps in designing a logical sequence of reactions.

The synthesis of complex molecules often starts from simpler, commercially available compounds. lkouniv.ac.in For instance, the synthesis of various complex structures can be achieved through a series of well-established reactions like alkylation, acylation, and condensation reactions. The hydroxyl groups of this compound can be selectively protected and deprotected to control the regioselectivity of subsequent reactions.

An example of a multi-step synthesis involving a related benzenediol is the preparation of 5-[2-(4-Hydroxyphenyl)ethenyl]-2-z'-propyl-1,3-benzenediol from 1-(3,5-dimethoxy-4-propylphenyl)-2-(4-methoxyphenyl)ethene. google.com This highlights how substituted benzenediols can be key intermediates.

Key reactions in multi-step synthesis include:

Alkylation of enolates and enamines : A fundamental carbon-carbon bond-forming reaction. kvmwai.edu.insdu.dk

Pericyclic reactions : These include cycloadditions, sigmatropic, and electrocyclic reactions. sdu.dk

Palladium-catalyzed coupling reactions : Essential for forming carbon-carbon and carbon-heteroatom bonds. sdu.dk

The transformation of substituted phenols, including this compound, often requires the use of specialized catalysts to achieve high selectivity and yield. Research in this area focuses on developing new catalytic systems that can efficiently mediate reactions such as O-alkylation, C-C coupling, and cyclization.

For instance, in the context of related phenolic compounds, various catalytic systems have been explored. These include:

Lewis acids : Zirconium tetrachloride (ZrCl4) has been shown to be an efficient catalyst for the acetalization of carbonyl compounds, a reaction type that can be relevant for protecting the hydroxyl groups of benzenediols. organic-chemistry.org

Transition metal catalysts : Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds.

Green catalysts : There is a growing interest in developing environmentally benign catalysts for organic transformations. mdpi.com For example, a green method for the synthesis of 2-substituted 1,4-benzenediols utilizes potassium carbonate as a base in a hydroalcoholic medium. researchgate.net

The table below summarizes some catalyst types and their applications in reactions involving phenolic compounds.

Table 1: Catalysts for Transformations of Phenolic Compounds

| Catalyst Type | Example | Application |

| Lewis Acid | Zirconium tetrachloride (ZrCl4) | Acetalization of carbonyl compounds organic-chemistry.org |

| Transition Metal | Palladium (Pd) catalysts | Cross-coupling reactions |

| Base Catalyst | Potassium carbonate (K2CO3) | Synthesis of substituted benzenediols researchgate.net |

| Green Catalyst | Molecular Iodine (I2) | Oxidative N-S bond formation mdpi.com |

Integration into Polymeric Materials as Monomeric Units

This compound can be used as a monomeric unit in the synthesis of polymers. The two hydroxyl groups provide reactive sites for polymerization reactions, leading to the formation of polyesters, polyethers, and other polymeric structures. The incorporation of this substituted benzenediol into a polymer backbone can impart specific properties to the resulting material, such as thermal stability, solubility, and functional group accessibility for further modifications.

The synthesis of polymers from monomers often involves techniques like direct arylation polymerization (DAP). mdpi.comrsc.org This method allows for the formation of conjugated polymers from monomers that have C-H bonds suitable for activation. For example, donor-acceptor conjugated polymers have been synthesized using DAP, which can be a more environmentally friendly alternative to traditional cross-coupling reactions. rsc.org

The properties of the resulting polymers can be tailored by the choice of co-monomers and the polymerization conditions. For instance, the synthesis of poly(diethyl)dimethylsiloxanes can be achieved with a controlled composition of structural units. mdpi.com

Contribution to Advanced Organic Synthesis Methodologies and Reagent Design

The unique reactivity of this compound and related substituted phenols contributes to the development of new synthetic methods and reagents. sdu.dk The electronic effects of the hydroxyl and ethyl groups on the benzene (B151609) ring influence its reactivity in electrophilic aromatic substitution and other transformations, allowing for regioselective functionalization.

The design of new reagents can be inspired by the structure of such molecules. For example, the development of novel multi-functional feed additives has been reported, such as dihydropyridine (B1217469) derivatives. made-in-china.com While not directly derived from this compound, this illustrates how substituted aromatic rings are central to the design of functional molecules.

Advanced organic synthesis often involves the use of protecting groups to selectively mask reactive functional groups. The hydroxyl groups of this compound can be protected using various reagents, enabling chemists to perform reactions on other parts of the molecule without interference.

Development of Novel Functional Materials through Tailored Chemical Modification

Tailored chemical modification of this compound can lead to the development of novel functional materials with specific properties. google.com By introducing different functional groups onto the benzene ring or by modifying the hydroxyl groups, materials with applications in various fields can be created.

For example, the synthesis of novel functional 1,3-benzenediols has been explored for potential therapeutic applications. google.com While the specific applications mentioned in the patent are outside the scope of this article, it highlights the potential for creating new functional molecules from a benzenediol core.

The chemical modification of this compound can be achieved through a variety of organic reactions. The resulting derivatives can then be used as building blocks for more complex structures or as functional materials themselves.

Q & A

Q. Table 1. Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.